

In-Depth Technical Guide: 2-Methoxypyridine-3,4-diamine (CAS 33631-04-8)

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Compound of Interest

Compound Name: 2-Methoxypyridine-3,4-diamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyridine-3,4-diamine is a key heterocyclic building block, primarily utilized as a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their potential as potent kinase inhibitors, particularly in the context of oncology. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **2-Methoxypyridine-3,4-diamine**, with a focus on its role in the development of novel therapeutics targeting critical signaling pathways.

Chemical Properties and Data

2-Methoxypyridine-3,4-diamine is a stable, yet reactive, organic compound. Its structure, featuring a pyridine ring substituted with a methoxy group and two adjacent amino groups, makes it an ideal starting material for the construction of fused heterocyclic systems.

Property	Value	Source
CAS Number	33631-04-8	N/A
Molecular Formula	C ₆ H ₉ N ₃ O	N/A
Molecular Weight	139.16 g/mol	N/A
Appearance	Off-white to light brown crystalline powder	N/A
Solubility	Soluble in methanol, ethanol, and other polar organic solvents.	N/A

Synthetic Routes and Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-Methoxypyridine-3,4-diamine** is not readily available in peer-reviewed literature, a highly probable synthetic pathway can be constructed based on the well-established synthesis of its isomer, 2,3-diamino-6-methoxypyridine.^[1] This multi-step synthesis involves nitration, nucleophilic substitution, and reduction.

Proposed Synthetic Pathway:

A plausible route to **2-Methoxypyridine-3,4-diamine** begins with the dinitration of 2-chloropyridine, followed by a selective methylation and subsequent reduction of the nitro groups.



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Caption: Proposed synthetic pathway for **2-Methoxypyridine-3,4-diamine**.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Chloro-3,4-dinitropyridine

- Reaction: 2-Chloropyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid.
- Procedure: To a cooled solution of concentrated sulfuric acid, 2-chloropyridine is added dropwise, maintaining a low temperature. A nitrating mixture (concentrated nitric acid and sulfuric acid) is then added slowly. The reaction mixture is heated and stirred for several hours. Upon completion, the mixture is poured onto ice, and the precipitated product is filtered, washed, and dried.

Step 2: Synthesis of 2-Methoxy-3,4-dinitropyridine

- Reaction: The synthesized 2-chloro-3,4-dinitropyridine undergoes nucleophilic aromatic substitution with sodium methoxide.
- Procedure: Sodium methoxide is prepared by reacting sodium metal with anhydrous methanol. 2-chloro-3,4-dinitropyridine is then added to the cooled sodium methoxide solution. The reaction is stirred, and the progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the product is isolated.

Step 3: Synthesis of **2-Methoxypyridine-3,4-diamine**

- Reaction: The dinitro compound is reduced to the corresponding diamine.
- Procedure: 2-Methoxy-3,4-dinitropyridine is dissolved in a suitable solvent like ethanol or methanol. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield the final product, **2-Methoxypyridine-3,4-diamine**.

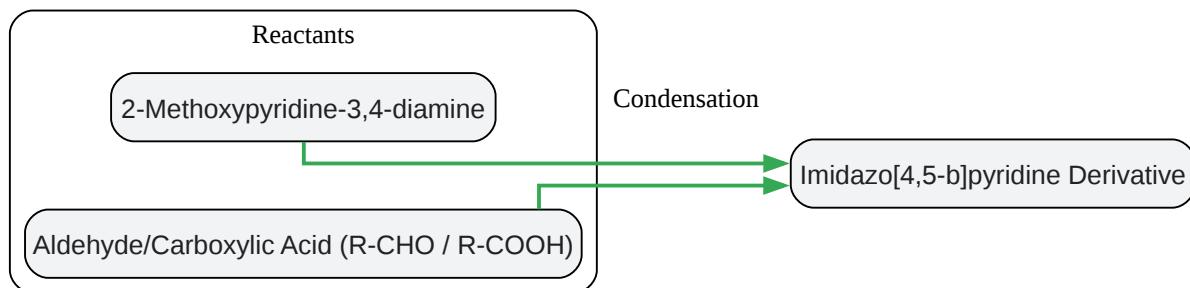
Application in Drug Discovery: A Precursor to Kinase Inhibitors

The primary application of **2-Methoxypyridine-3,4-diamine** in drug discovery is its use as a starting material for the synthesis of imidazo[4,5-b]pyridines. This scaffold is a bioisostere of

purine and has been identified as a privileged structure for targeting various protein kinases.

3.1. Synthesis of Imidazo[4,5-b]pyridine Derivatives

The condensation of **2-Methoxypyridine-3,4-diamine** with various aldehydes or carboxylic acids is a common method to construct the imidazo[4,5-b]pyridine core.

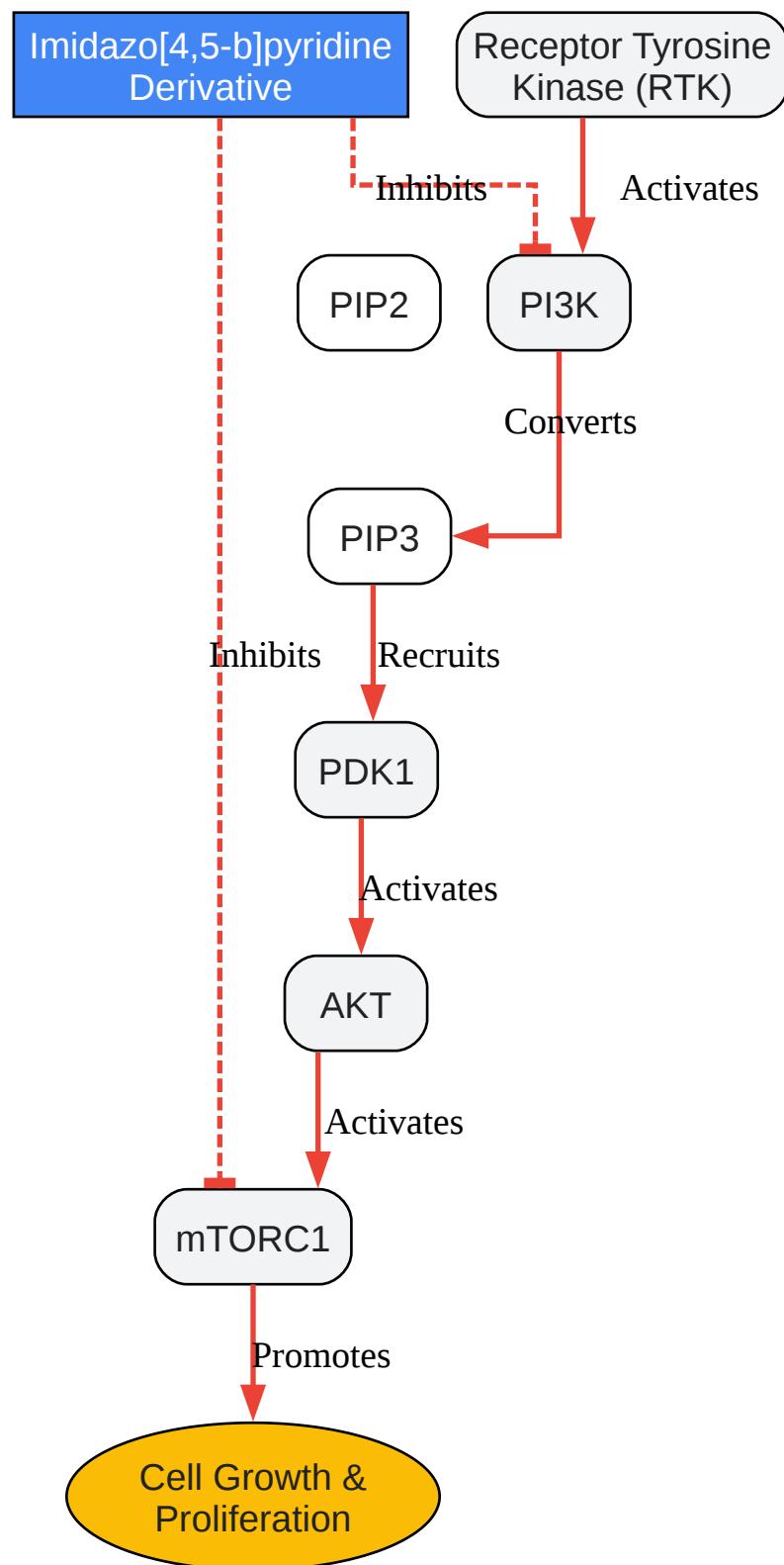


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Caption: General synthesis of imidazo[4,5-b]pyridine derivatives.

3.2. Targeting the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have explored imidazo[4,5-b]pyridine derivatives as dual PI3K/mTOR inhibitors.[\[2\]](#)[\[3\]](#)



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Caption: Inhibition of the PI3K/mTOR pathway by imidazo[4,5-b]pyridines.

3.3. Targeting Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition has emerged as a promising strategy in cancer therapy, particularly in hematological malignancies. Imidazo[4,5-b]pyridine derivatives have been investigated as potent CDK9 inhibitors.[\[4\]](#)

Quantitative Data on Biological Activity:

The following table summarizes the in vitro anti-proliferative activity of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

Compound Class	Target(s)	Cell Line	IC ₅₀ (μM)	Reference
Imidazo[4,5-b]pyridine Derivatives	CDK9	MCF-7 (Breast Cancer)	0.63 - 1.32	[4]
Imidazo[4,5-b]pyridine Derivatives	CDK9	HCT116 (Colon Cancer)	0.63 - 1.32	[4]
Sulfonamide Methoxypyridine Derivatives	PI3K α /mTOR	MCF-7 (Breast Cancer)	0.130	[3]
Sulfonamide Methoxypyridine Derivatives	PI3K α /mTOR	HCT-116 (Colon Cancer)	0.020	[3]

Conclusion

2-Methoxypyridine-3,4-diamine is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in the synthesis of imidazo[4,5-b]pyridine scaffolds, which have demonstrated significant potential as inhibitors of key kinases involved in cancer progression, such as those in the PI3K/mTOR and CDK9 pathways. The continued exploration of derivatives from this core structure holds promise for the development of novel and effective targeted

cancer therapies. Further research into optimizing the synthetic route to **2-Methoxypyridine-3,4-diamine** and expanding the library of its derivatives is warranted to fully exploit its therapeutic potential.

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